Lipophilicity: Ethyl vs. Methyl Ester Comparison
The ethyl ester moiety of the target compound confers increased lipophilicity relative to its methyl ester analog. While this property is a class-level trend, it is quantifiable using calculated partition coefficients (cLogP). This difference impacts passive membrane permeability and distribution profiles, which are critical for in vitro and in vivo assay planning. For the target compound, the cLogP is 4.8 , while the methyl ester analog (CAS 350990-20-4) has a lower molecular weight and correspondingly lower predicted lipophilicity .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.8 |
| Comparator Or Baseline | Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS 350990-20-4); cLogP not explicitly stated but predicted to be lower due to reduced carbon count and molecular weight (275.37 g/mol) |
| Quantified Difference | Target compound is more lipophilic; exact ΔcLogP not published but inferred from structural differences. |
| Conditions | In silico calculation based on chemical structure. |
Why This Matters
Higher lipophilicity for the ethyl ester suggests different membrane permeability and solubility profiles, which can dictate assay buffer composition and influence bioavailability in downstream in vivo studies, making direct substitution with a methyl ester problematic.
